6-Bromo-2-iodoquinoxaline is a chemical compound with the molecular formula . It is classified as a halogenated quinoxaline derivative, which is part of a larger family of compounds known for their diverse biological activities. The presence of both bromine and iodine in its structure makes it particularly interesting for various synthetic and medicinal chemistry applications.
6-Bromo-2-iodoquinoxaline can be sourced from various chemical databases and literature, including PubChem, which provides detailed information on its structure, properties, and potential applications . It falls under the classification of heterocyclic compounds, specifically quinoxalines, which are bicyclic compounds containing two nitrogen atoms in the ring. This compound is recognized for its potential in pharmaceutical applications due to its biological activity.
The synthesis of 6-bromo-2-iodoquinoxaline typically involves multi-step processes. One common approach includes:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity .
The molecular structure of 6-bromo-2-iodoquinoxaline features a fused bicyclic system consisting of a benzene ring and a pyrazine ring, with bromine and iodine substituents at specific positions. The structural formula can be represented as follows:
Key structural data includes:
6-Bromo-2-iodoquinoxaline can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent, and catalysts to achieve optimal results .
The mechanism of action for compounds like 6-bromo-2-iodoquinoxaline often relates to their biological activities. For example, quinoxaline derivatives have been studied for their roles as kinase inhibitors or antimicrobial agents. The mechanism typically involves:
Data from biological assays often support the efficacy of these compounds against various targets in vitro .
The physical properties of 6-bromo-2-iodoquinoxaline include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity .
6-Bromo-2-iodoquinoxaline has several scientific applications:
Quinoxaline derivatives, characterized by a benzene ring fused to a pyrazine ring, have evolved from synthetic curiosities to privileged scaffolds in drug discovery. Early medicinal chemistry efforts focused on simple quinoxaline structures, but strategic halogenation—particularly at the 6-position—emerged as a pivotal strategy to enhance bioactivity and metabolic stability. The synthesis of compounds like 6-Bromo-2,3-diphenylquinoxaline (PubChem CID: 6617543) demonstrated how bromine introduction improved pharmacokinetic properties by increasing lipophilicity and modulating electronic density [1]. Similarly, 6-Bromo-2-methoxyquinoline (PubChem CID: 10657538) exemplified the role of bromo-substitution in optimizing DNA-binding affinity for anticancer applications [7]. These halogenated derivatives laid the groundwork for advanced molecules such as 6-bromo-2-iodoquinoxaline, where sequential halogenation enables precise structural diversification.
Table 1: Evolution of Key Halogenated Quinoxaline Derivatives
Compound | Structural Features | Medicinal Significance |
---|---|---|
6-Bromo-2,3-diphenylquinoxaline | Bromine at C6, phenyl at C2/C3 | Enhanced metabolic stability; anticancer lead [1] |
6-Bromo-2-methoxyquinoline | Bromine at C6, methoxy at C2 | Improved DNA intercalation; antimicrobial activity [7] |
6-Bromo-2-iodoquinoxaline | Bromine at C6, iodine at C2 | Dual halogenation for cross-coupling versatility [3] |
Halogen atoms (Br, I) serve as strategic molecular "handles" to manipulate the physicochemical and pharmacological properties of heterocycles. Bromine’s moderate size and electron-withdrawing effects enhance membrane permeability and π-stacking capabilities, while iodine’s polarizability facilitates halogen bonding with biological targets like kinases and DNA helicases. This is exemplified by halogenated spirooxindoles, where bromine/iodine substitution significantly improved binding affinity (up to 10-fold) for kinases such as CDK2 and PLK1 through interactions with hinge-region residues [5] [8]. The University of Oklahoma’s breakthrough in nitrogen-atom insertion using sulfenylnitrene further underscores halogen utility: Bromine/iodine groups tolerate this skeletal editing process, enabling late-stage conversion of quinoxalines into novel bioactive azolo-heterocycles without decomposing sensitive functionalities [3]. Additionally, halogenated heterocycles constitute >30% of Sigma-Aldrich’s heterocycle catalog, underscoring their indispensability as synthetic building blocks for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [10].
Table 2: Electronic and Biological Roles of Halogens in Heterocycles
Halogen | Van der Waals Radius (Å) | Key Bioactive Contributions |
---|---|---|
Bromine | 1.85 | Enhances lipophilicity (log P increase by 0.5–1.0); enables π-stacking with aromatic protein residues [5] |
Iodine | 1.98 | Forms halogen bonds (strength: 2–5 kcal/mol); critical for targeting kinase hinge regions [8] |
Bromo-Iodo Synergy | — | Bromine stabilizes electron density; iodine facilitates oxidative addition in metal catalysis [10] |
6-Bromo-2-iodoquinoxaline’s molecular architecture merges synthetic versatility with targeted bioactivity. The orthogonal reactivity of its C–Br and C–I bonds enables sequential functionalization: The C–I bond undergoes rapid oxidative addition with Pd(0) catalysts at room temperature, while the C–Br bond requires higher temperatures, allowing chemoselective derivatization [10]. This property is exploited in synthesizing kinase inhibitors like those derived from halogenated spirooxindoles, which suppress tumor growth by disrupting MDM2–p53 interactions and tubulin polymerization [5]. Recent studies demonstrate its role as a precursor for late-stage skeletal editing via sulfenylnitrene-mediated nitrogen insertion—a process that converts quinoxaline cores into benzimidazole analogues without protecting halogens, thereby accessing new pharmacophores [3]. Additionally, its iodine atom facilitates covalent targeting of cysteine residues in oncoproteins, a strategy validated in KRAS inhibitor development [9]. The compound’s dual halogenation thus positions it at the intersection of targeted covalent inhibitors and metalloenzyme modulators.
Table 3: Synthetic and Biological Applications of 6-Bromo-2-iodoquinoxaline
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3